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Predictability of Carebastine Steady-State

The table below summarizes the key evidence regarding the predictability of carebastine steady-state

concentrations.
Aspect of . . Clinical Context /
) - Supporting Evidence o

Predictability Conditions

General Steady-state concentrations of ebastine and Found in a Phase | open-

Predictability carebastine were predictable from single-dose label study.
pharmacokinetics in healthy subjects and patients
with hepatic impairment [1].

Effect of Hepatic  No clinically important differences in Patients with Child-Pugh

Impairment pharmacokinetics were found in patients with class A & B received 20
impaired hepatic function compared to healthy mg, while class C
volunteers; steady-state was predictable from single-  received 10 mg.
dose data [1].

Effect of Food Carebastine steady-state concentrations were 15% A study with patients
higher when ebastine was taken with food [2] [3]. taking ebastine for
This was not considered clinically important [2]. seasonal allergic rhinitis.
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Aspect of . ) Clinical Context /
. » Supporting Evidence .

Predictability Conditions

Drug-Drug Pretreatment with itraconazole (a CYP3A4 inhibitor)  This represents a

Interactions reduced the oral clearance of ebastine to 10% and significant interaction that

(Inhibition) increased the AUC of carebastine threefold [3]. would impact steady-state
levels.

Drug-Drug Pretreatment with rifampicin (a CYP3A4 inducer) for  This represents a

Interactions 10 days reduced the AUC of carebastine to 15% of significant interaction that

(Induction) its normal value [2]. would reduce steady-
state levels.

Experimental Protocols for Key Findings

For researchers designing similar studies, here are the methodologies from the pivotal research.

¢ Study on Hepatic Impairment [1]: This was a phase I, open-label, parallel-group study.

o Participants: 24 patients with varying degrees of hepatic insufficiency (categorized by Child-
Pugh classification A, B, and C) and 12 healthy volunteers.

o Dosing: Healthy subjects and patients with Child-Pugh class A or B received ebastine 20 mg
once daily for 7 days. Patients with Child-Pugh class C received ebastine 10 mg.

o Analysis: Plasma concentrations of ebastine and carebastine were determined for 23.5 hours
after the initial dose (Day 1) and for 96 hours after the dose on Day 7. A sensitive liquid
chromatography-tandem mass spectrometry (LC-MS/MS) assay was used.

¢ Study on Food Interaction [2]: This was a double-blind, placebo-controlled, parallel-group study.

o Participants: 215 patients with seasonal allergic rhinitis took ebastine with solid food
(immediately after breakfast), while 218 took it 1-2 hours after breakfast.

o Analysis: Carebastine steady-state concentrations were compared between the two groups
over two weeks.

¢ Study on Metabolism [4]: This in vitro study characterized the metabolic pathways.

o Materials: Human liver microsomes and expressed cytochrome P450 enzymes.
o Methodology: Ebastine was incubated with the enzyme systems, and the formation of its
metabolites (hydroxyebastine and carebastine) was measured, identifying CYP2J2 and
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CYP3A as the primary enzymes responsible.

Metabolic Pathway of Ebastine to Carebastine

The predictability of carebastine levels is directly tied to the metabolism of ebastine. The following diagram
illustrates this primary metabolic pathway, which is crucial for understanding the drug interactions

mentioned above.
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Key Factors for Researchers

For professionals in drug development, the following points are critical when considering carebastine

steady-state:

¢ Enzyme Specificity: Ebastine's metabolism to its active form, carebastine, is primarily mediated by
the cytochrome P450 enzymes CYP2J2 and CYP3A [4]. This is the mechanism behind the significant
interactions with drugs like itraconazole (CYP3A4 inhibitor) and rifampicin (CYP3A4 inducer).

e Dosing in Special Populations: While steady-state is predictable, dosage adjustment is still
recommended in severe hepatic impairment, as evidenced by the use of a half-dose (10 mg) in Child-
Pugh class C patients [1] [5].

¢ Formulation Development: Research into advanced formulations, such as transfersomal oral films,
aims to improve the low (approximately 40%) oral bioavailability of ebastine, which would directly
impact carebastine exposure [6]. This is an active area of pharmaceutical development.
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In summary, under standard conditions without interacting drugs, carebastine achieves a predictable steady
state. The primary factors that can significantly alter this predictability are the concomitant use of strong

CYP3A4 inducers or inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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